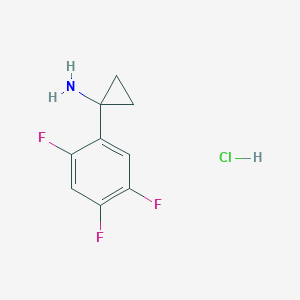

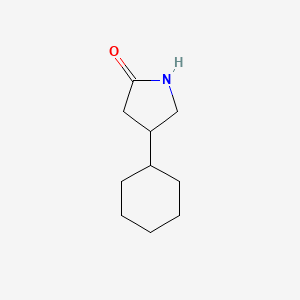

![molecular formula C5H9NO2 B2815884 (5,6-dihydro-4H-[1,2]oxazin-3-yl)-methanol CAS No. 70235-98-2](/img/structure/B2815884.png)

(5,6-dihydro-4H-[1,2]oxazin-3-yl)-methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(5,6-dihydro-4H-[1,2]oxazin-3-yl)-methanol” is a derivative of oxazine, a heterocyclic compound . Oxazines are important in the field of pharmaceuticals and biological research due to their wide range of biological activities .

Synthesis Analysis

The synthesis of oxazine derivatives often involves reactions with suitable raw materials . For instance, a new benzoxazine monomer has been synthesized from the simple esterification reaction of terephthaloyl chloride . Another study reported the reaction of 3-halo-5,6-dihydro-4H-1,2-oxazine N-oxides with arynes .Molecular Structure Analysis

The molecular structure of oxazine derivatives can be complex, depending on the relative position of the heteroatoms and relative position of the double bonds .Chemical Reactions Analysis

Oxazine derivatives have been found to undergo various chemical reactions. For example, a study reported the reaction of 3-halo-5,6-dihydro-4H-1,2-oxazine N-oxides with arynes, leading to substituted 3-vinyl-benzisoxazoles . Another study showed that the 3-phenyloxazine rearranges to the nitrone in methanolic HCl .Physical And Chemical Properties Analysis

Oxazine derivatives exhibit a range of physical and chemical properties. For example, polybenzoxazines, a class of polymers formed by the reaction of phenols, formaldehyde, and primary amines, have been found to possess excellent properties such as high glass transition temperature, flame retardancy, low water absorption, and low cost .Wissenschaftliche Forschungsanwendungen

Anticoagulant and Antithrombotic Activity

Cardiovascular diseases, often linked to blood coagulation system disorders, remain a significant cause of morbidity and mortality worldwide. Research indicates that blood clotting factors play pivotal roles in thrombotic processes. Among these factors, factor Xa holds a central position in the blood coagulation cascade. Additionally, factor XIa represents a promising target for inhibition, as it can suppress thrombosis with minimal impact on normal hemostasis .

Hybrid Derivatives as Dual Inhibitors

Researchers have designed novel hybrid derivatives of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one and thiazole. These compounds combine structural fragments through a hydrazine linker. The synthesis involved a two-stage process, starting with the reaction of 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide, followed by the formation of the target methyl 2-(4-oxo-2-(2-(2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinyl)thiazol-5(4H)-ylidene)acetates. These hybrid molecules hold promise as dual inhibitors of both Xa and XIa, potentially serving as next-generation anticoagulants .

Pharmacophore with Diverse Activities

The heterocyclic fragment found in this compound is a well-known pharmacophore. It has been associated with various activities, including:

Thrombin Inhibition Considerations

While targeting factor Xa and XIa is essential, it’s crucial to consider potential side effects. Thrombin inhibition, often used alongside anticoagulants, can increase the risk of hemorrhagic complications. Careful evaluation is necessary when combining these approaches .

Antibacterial Applications

Although not directly studied for this compound, related derivatives with similar structural features have been investigated for antibacterial activity. Further research could explore its potential in this area .

Synthetic Methods and Future Prospects

The synthesis of 5,6-dihydro-4H-oxazin-3-ylmethanol derivatives involves various strategies, including (4+2) cycloadditions, tandem reactions, formal (3+3) cycloadditions, and ring-closing metathesis. Future studies may uncover additional applications and optimize synthetic routes .

Wirkmechanismus

Safety and Hazards

While specific safety and hazard information for “(5,6-dihydro-4H-[1,2]oxazin-3-yl)-methanol” is not available, it’s important to handle all chemical compounds with appropriate safety precautions. Oxazine derivatives are known to have a broad range of biological activities, which suggests that they could have potential toxic effects depending on the specific derivative and exposure scenario .

Zukünftige Richtungen

The field of oxazine derivatives is a dynamic area of research with potential applications in pharmaceuticals and other industries. Future research will likely continue to explore the synthesis of new oxazine derivatives, investigate their biological activities, and develop applications for these compounds .

Eigenschaften

IUPAC Name |

5,6-dihydro-4H-oxazin-3-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-4-5-2-1-3-8-6-5/h7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHDBWRMZOYZEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NOC1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5,6-dihydro-4H-[1,2]oxazin-3-yl)-methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

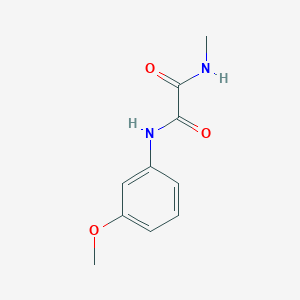

![[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-(4-methylsulfonylpiperazin-1-yl)methanone](/img/structure/B2815807.png)

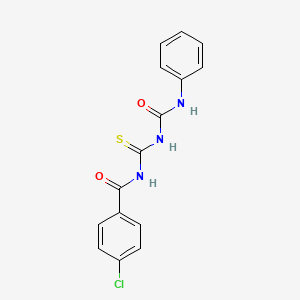

![(E)-1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2815817.png)

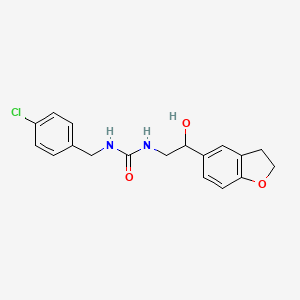

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2815818.png)

![N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2815819.png)

![N-(4-chlorobenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2815822.png)

![N-(1H-benzo[d][1,2,3]triazol-5-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide](/img/structure/B2815823.png)